4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-7-14-15(10-11)21-18(20-14)12-4-2-3-5-13(12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLASSTPCLOHLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Carboxylic Acid Derivatives
A widely adopted method involves heating o-phenylenediamine with a substituted acetic acid derivative in the presence of hydrochloric acid. For example, 5-methyl-1H-benzimidazole can be prepared by reacting 4-methyl-1,2-diaminobenzene with glacial acetic acid at 120–140°C for 4–6 hours. This method yields the benzimidazole core in ~70–85% purity, though subsequent recrystallization from ethanol improves yields to >90%.
Functionalization of the Benzimidazole-Phenyl Backbone
Coupling the benzimidazole core to a phenylamine group necessitates precise control over reaction conditions to avoid undesired side products.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 2-bromo-5-methylbenzimidazole and aniline derivatives offers a high-yielding route. A protocol from Walczak et al. utilizes CuI (10 mol%), 8-hydroxyquinoline (15 mol%), and Cs₂CO₃ in tert-butanol at 90°C for 16 hours, achieving coupling yields of 69–85%. This method is particularly effective for introducing electron-deficient aryl groups.
Nucleophilic Aromatic Substitution
Electrophilic activation of the benzimidazole’s C2 position enables direct amination. Treatment with N-chlorosuccinimide (NCS) in DMF at 0°C generates a chlorinated intermediate, which reacts with substituted anilines in the presence of K₂CO₃ to form the C–N bond. This approach avoids transition metals but requires stringent temperature control to prevent overhalogenation.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane gradients) remains the standard for isolating intermediates.
- Recrystallization from ethanol/water mixtures (7:3 v/v) improves the purity of the final product to >98%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Buchwald-Hartwig + TBTU | CuI, 8-hydroxyquinoline, TBTU/HOBt/DIPEA | 85 | 98 | High regioselectivity, scalable | Requires Pd/Cu catalysts |
| Nucleophilic Substitution | NCS, K₂CO₃, succinic anhydride | 65 | 95 | Metal-free | Low yield in final amidation step |
| Dithiazole Thermolysis | S₂Cl₂, pyridine, ethanol reflux | 44 | 90 | Novel pathway, good for electron-poor aryl groups | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.
Scientific Research Applications
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
*Molecular weights calculated based on formula.
Key Observations:
Substituent Effects :
- The 5-methyl group on the target compound’s benzoimidazole enhances lipophilicity compared to unsubstituted analogs like 25b .
- Hydroxyl groups (e.g., in 26a) improve water solubility and hydrogen-bonding capacity but may reduce membrane permeability .
- Chlorine atoms (25b) significantly increase molecular weight and lipophilicity, which could influence pharmacokinetics .
Cyclopropylethyl substituents () introduce steric hindrance, which may limit conformational flexibility compared to the target compound’s phenyl group.
Functional Group Impact: The oxobutanoic acid moiety is conserved in most analogs, suggesting its critical role in interactions with charged residues in biological targets (e.g., enzyme active sites) .
Pharmacological Implications
- Antimicrobial activity : Benzoimidazole derivatives () are often evaluated for growth inhibitory effects, though substituent choice dictates potency.
- Solubility vs. Permeability: The target compound’s balance of methyl (lipophilic) and oxobutanoic acid (hydrophilic) groups may optimize bioavailability compared to more polar (e.g., 26a) or lipophilic (e.g., 25b) analogs.
Biological Activity
The compound 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is a benzoimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C_{22}H_{22}N_{4}O_{3}
- IUPAC Name : this compound
The structural representation highlights the presence of a benzoimidazole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing benzoimidazole scaffolds often interact with various biological targets, including:
- GABA-A Receptors : These compounds may act as positive allosteric modulators (PAMs), enhancing GABAergic neurotransmission, which is beneficial in treating anxiety and other neurological disorders .
- Kinase Inhibition : Some derivatives exhibit inhibitory effects on specific kinases, which are crucial in cancer biology and cell signaling pathways .
Anticancer Activity
Several studies have demonstrated that benzoimidazole derivatives possess anticancer properties. For instance, they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
The compound's ability to modulate GABA-A receptors suggests potential neuroprotective effects. This activity may offer therapeutic avenues for conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases.
Case Studies and Research Findings
- Study on GABA-A Modulation :
- Kinase Inhibition Research :
- In Vivo Studies :
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Caspase activation |
| Compound B | Neuroprotective | GABA-A modulation |
| Compound C | Anti-inflammatory | Cytokine inhibition |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzimidazole ring, oxobutanoic acid moiety, and methyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z ≈ 350.12 for [M+H]⁺).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending modes (~1600 cm⁻¹) .
- HPLC : Assesses purity (>95% is typical for biological assays) .
What biological activities have been reported for this compound, and how are these assays validated?
Basic
In vitro studies demonstrate anticancer activity against human Caco-2 colon adenocarcinoma cells, with cell viability reduced to 33.7–45.5% at 100 µM . Assays follow standardized protocols:
- MTT Assay : Measures mitochondrial activity of treated vs. control cells.
- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression.
- Selectivity Validation : Parallel testing on non-cancerous cell lines (e.g., HEK293) ensures specificity .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced
Discrepancies may arise from variations in:
- Cell Line Passaging : Genetic drift in long-term cultures affects drug response.
- Assay Conditions : Differences in serum concentration or incubation time.
- Compound Purity : Impurities >5% can skew results .
Methodological Solutions : - Replicate experiments using standardized cell lines (e.g., ATCC-sourced Caco-2).
- Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry).
- Publish raw data and HPLC chromatograms for transparency .
What computational methods are recommended for modeling interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., tyrosine kinases) using crystal structures (PDB ID: 1T46).
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., oxobutanoic acid’s carboxyl group) .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over nanosecond timescales in solvated systems .
How do structural modifications to the benzimidazole core influence pharmacological activity?
Q. Advanced
- Methyl Substitution at Position 5 : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Oxobutanoic Acid Chain : Increases solubility but may reduce membrane permeability (logP ≈ 1.2).
- Comparative Analysis : Analogues lacking the methyl group show 20–30% lower activity, highlighting its role in target engagement .
What strategies are used to validate target engagement in cellular models?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates after compound treatment.
- RNA Interference (RNAi) : Knockdown of putative targets (e.g., EGFR) assesses resistance to compound effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
